6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a propyl chain, and a pyrimidinyl-piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenyl and Propyl Groups: The phenyl and propyl groups can be introduced via Friedel-Crafts alkylation and acylation reactions, respectively.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, suitable solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core but different substituents.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Another pyrimidine derivative with a piperazine moiety.
Uniqueness
6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H24N6O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-phenyl-5-propyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24N6O/c1-2-7-17-18(16-8-4-3-5-9-16)24-21(25-19(17)28)27-14-12-26(13-15-27)20-22-10-6-11-23-20/h3-6,8-11H,2,7,12-15H2,1H3,(H,24,25,28) |
InChI Key |
ORCMYIOXRFZWCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.